molecular formula C20H17FN4O B8721533 2-(3-(4-Fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-a]pyrimidin-7-yl)propan-2-ol

2-(3-(4-Fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-a]pyrimidin-7-yl)propan-2-ol

Cat. No. B8721533
M. Wt: 348.4 g/mol
InChI Key: GFQMHVYMEKXHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-Fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-a]pyrimidin-7-yl)propan-2-ol is a useful research compound. Its molecular formula is C20H17FN4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol

InChI

InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3

InChI Key

GFQMHVYMEKXHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5 l round-bottomed flask equipped with a mechanical stirrer, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with 2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol (101.59 g, 333 mmol), 3-pyridineboronic acid in the form of its boroxine (42.98 g, 350 mmol), K3PO4 (111.69 g, 526 mmol), 1,4-dioxane (1.20 l), and water (406 ml). Cycling vacuum and then nitrogen three times degassed the stirred slurry. All solids dissolved on warming to 70° C. A 500 ml round-bottomed flask equipped with a magnetic stir bar, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with bis(dibenzylideneacetone)palladium(0) (9.57 g, 16.7 mmol) and 1,4-dioxane (130 ml). The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes, 16.7 mmol) was added by syringe. The solution was degassed again and then warmed to 70° C. The warm catalyst solution was cannulated to the 5 l flask and the resulting mixture was stirred at 70° C. for 16 h. At the end of reaction, most of the product had crystallized out to provide a grey slurry. The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l). The clear yellow aqueous phase was transferred to a stirred 4 l Erlenmeyer flask with a nitrogen sweep and borane-trimethylamine complex (1.87 g) was added. After 90 min the resulting black solids were removed by filtration through a 1.0μ filter. The filtrate was transferred to a mechanically stirred 5 l flask equipped with a pH probe. The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml). The mixture self-nucleated to provide a slurry. Additional 50 wt % NaOH (about 36 ml) was added over 30 min to pH 7.1 to provide a cream-colored slurry. The solids were collected on a frit, washed with water (250 ml) and air dried to give the free base 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as an off-white crystalline solid (117.38 g, 94.5 wt % pure): m.p. 234-236° C.; 1H NMR (DMSO-d6, 400 MHz) δ 9.00 (1H, d, J 7.2), 8.85 (1H, bs), 8.60 (1H, dd, J 4.8, 1.6), 8.06 (1H, m), 7.92 (1H, s), 7.87 (1H, dd, J 7.2, 2.4), 7.74 (1H, m), 7.76-7.68 (2H, m), 7.37 (1H, d, J 7.2), 5.49 (1H, s), 1.47 (6H, s); 13C NMR (DMSO-d6, 100.55 MHz) δ 169.6, 159.3 (d, J 248.2), 149.9 (d, J 3.2), 149.6, 148.5, 137.0 (d, J 3.2), 134.0, 133.5, 130.9, 130.3 (d, J 3.2), 130.0 (d, J 8.0), 126.6 (d, J 14.5), 126.1 (d, J 4.0), 124.1, 122.7, 117.7 (d, J 22.5), 106.3, 73.0, 30.3.
Name
2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol
Quantity
101.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.98 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
111.69 g
Type
reactant
Reaction Step One
Name
Quantity
406 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
catalyst
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(3-Bromoimidazo[1,2-α]pyrimidin-7-yl)propan-2-ol was coupled with 3-[2-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]pyridine as described in Example 1 to give 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as a white solid. Bis-hydrochloride salt (from ethyl acetate/ethanol): δH (400 MHz, DMSO) 1.56 (6H, s), 7.73 (1H, dd, J 11 and 9), 7.81-7.90 (3H, m), 8.09 (1H, dd, J 7 and 2), 8.42 (1H, dd, J 7 and 1), 8.55 (1H, s), 8.81 (1H, dd, J 5 and 1), 9.06 (1H, s), 9.39 (1H, d, J 7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.